Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate
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Overview
Description
ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C19H13NO6 This compound is characterized by its unique anthraquinone-furan structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with furan compounds under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and furan-based compounds.
Scientific Research Applications
ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-HYDROXY-2-METHYL-6,11-DIOXO-6,11-DIHYDROANTHRA[1,2-B]FURAN-3-CARBOXYLATE
- 2-(2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY ETHYL ACETATE
Uniqueness
ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE is unique due to its specific anthraquinone-furan structure, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit key enzymes sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H13NO6 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
ethyl 2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H13NO6/c1-2-25-19(24)12-10-7-11(21)13-14(17(10)26-18(12)20)16(23)9-6-4-3-5-8(9)15(13)22/h3-7,21H,2,20H2,1H3 |
InChI Key |
DKLWZIJITJLNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C3C(=C(C=C12)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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